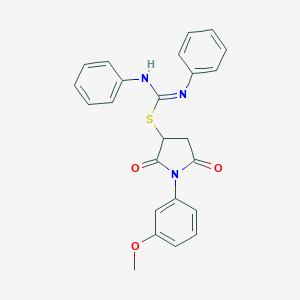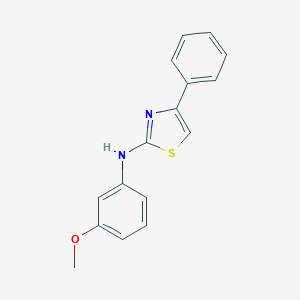
1,3-Dibencil-2-(5-bromo-2-tienil)imidazolidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibenzyl-2-(5-bromothiophen-2-yl)imidazolidine is a fascinating chemical compound with a unique structure that allows for versatility in synthesizing novel materials and studying their properties
Aplicaciones Científicas De Investigación
1,3-Dibenzyl-2-(5-bromothiophen-2-yl)imidazolidine has diverse applications in scientific research, including:
Chemistry: Used in the synthesis of novel materials and studying their properties.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary target of the compound “1,3-Dibenzyl-2-(5-bromothiophen-2-yl)imidazolidine” is Hsp90 (Heat shock protein 90) . Hsp90 is a molecular chaperone with a molecular weight of 90 kD in the family of heat shock proteins. It plays an important role in maintaining conformations and biological functions of various oncoproteins, which are indispensable for the occurrence and progression of various cancers .
Mode of Action
The compound interacts with its target, Hsp90, by binding to the adenosine triphosphate (ATP) binding site at the N-terminus of Hsp90 . This interaction results in the inhibition of Hsp90, which can lead to the down-regulation of the expression level of Her2, a client protein of Hsp90 .
Biochemical Pathways
The inhibition of Hsp90 affects the biochemical pathways associated with cancer occurrence and development. Hsp90 is involved in various processes in cancer occurrence and development, and therefore represents a promising drug target for cancer therapy
Result of Action
The result of the compound’s action is the significant down-regulation of the expression level of Her2, a client protein of Hsp90 . This leads to the cytotoxicity of these novel Hsp90 inhibitors . The compound showed the highest binding affinity to Hsp90α (IC 50 = 12 nM) in fluorescence polarization (FP) competition assay and the strongest anti-proliferative activity against human breast adenocarcinoma cell line (MCF-7) and human lung epithelial cell line (A549) with IC 50 values of 21.58 μM and 31.22 μM, respectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyl-2-(5-bromothiophen-2-yl)imidazolidine typically involves the reaction of dibenzylamine with 5-bromothiophene-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired imidazolidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibenzyl-2-(5-bromothiophen-2-yl)imidazolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield oxidized derivatives, while substitution reactions can produce various substituted imidazolidine compounds .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c’]dithiophene-4,8-dione
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole
Uniqueness
1,3-Dibenzyl-2-(5-bromothiophen-2-yl)imidazolidine stands out due to its unique imidazolidine ring structure and the presence of both benzyl and bromothiophenyl groups.
Propiedades
IUPAC Name |
1,3-dibenzyl-2-(5-bromothiophen-2-yl)imidazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2S/c22-20-12-11-19(25-20)21-23(15-17-7-3-1-4-8-17)13-14-24(21)16-18-9-5-2-6-10-18/h1-12,21H,13-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNCXQXCPGDQHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC=C(S3)Br)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-methoxy-1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B392437.png)

![4-[2,4,6-Tri(propan-2-yl)phenyl]morpholine](/img/structure/B392440.png)

![3-[({3-nitro-4-methylphenyl}imino)methyl]-2-methyl-1H-indole](/img/structure/B392446.png)
![4-(2,5-Dimethylphenyl)-2-[3-(4-fluorophenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazole](/img/structure/B392447.png)
![N-[(5-bromo-2-thienyl)methylene]-N-(4-methoxyphenyl)amine](/img/structure/B392449.png)

![N-{4-[({6-nitro-1,3-benzodioxol-5-yl}methylene)amino]phenyl}-N-methylacetamide](/img/structure/B392453.png)
![4-(biphenyl-4-yl)-2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B392456.png)
![4-{[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B392457.png)
